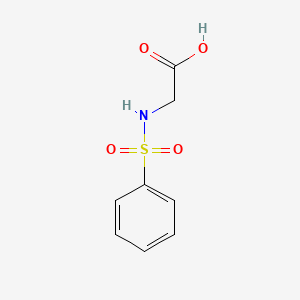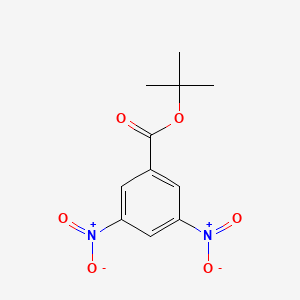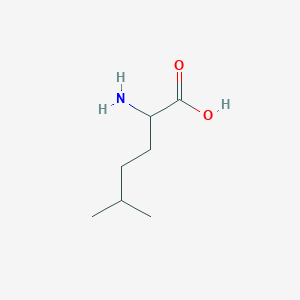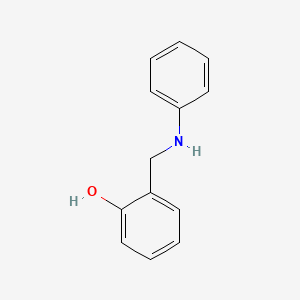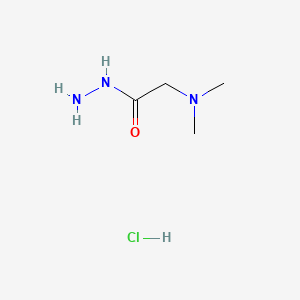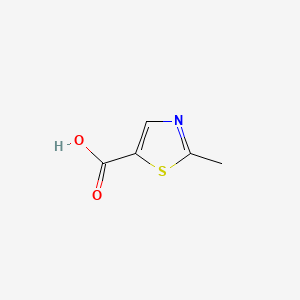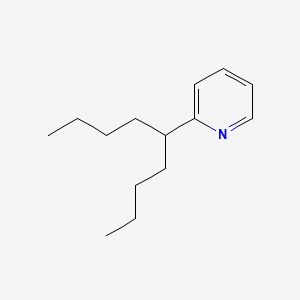
吡啶,2-(1-丁基戊基)-
描述
“Pyridine, 2-(1-butylpentyl)-” is a chemical compound with the linear formula C14H23N . It has a CAS Number of 2961-49-1 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “Pyridine, 2-(1-butylpentyl)-” is 205.346 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .科学研究应用
合成和配位化学
- 2-(1-丁基戊基)-吡啶等吡啶衍生物在各种天然产物的合成中以及作为配位化学中的配体中发挥着关键作用。它们是通过一锅合成工艺创建高度取代的吡啶和四氢喹啉的组成部分 (Yehia、Polborn 和 Müller,2002)。
- 这些吡啶衍生物已用于合成 2,6-双(吡唑基)吡啶,该吡啶表现出发光特性,并用于生物传感,以及用于产生表现出不寻常自旋态跃迁的铁配合物 (Halcrow,2005)。
环境应用
- 吡啶衍生物被用于环境科学,特别是在使用介质阻挡放电系统降解饮用水中吡啶方面。这项研究对于处理水源中的含氮杂环化合物至关重要 (Li 等,2017)。
光催化和传感
- 这些化合物在光催化中也至关重要。例如,已经合成了基于吡啶的配体支架,用于光催化水还原,这在能量转换和存储技术中至关重要 (Bachmann 等,2013)。
- 此外,已经开发了基于吡啶的聚合物以扩大波长灵敏度范围,使其适用于有机光伏电池和热传感器 (Vaganova 等,2012)。
催化和有机合成
- 吡啶衍生物已用于催化各种有机反应,包括复杂有机分子的合成,突出了它们在促进和指导化学转化中的作用 (Steinhoff 和 Stahl,2002)。
未来方向
Pyridine and its derivatives are crucial structural components in various pharmaceuticals . Therefore, the selective functionalization reaction of pyridine holds significant research importance . This suggests that “Pyridine, 2-(1-butylpentyl)-” and similar compounds could have potential applications in the development of new drugs and other chemical products.
属性
IUPAC Name |
2-nonan-5-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h7-8,11-13H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCMUHWPXXEZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183792 | |
| Record name | Pyridine, 2-(1-butylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-(1-butylpentyl)- | |
CAS RN |
2961-49-1 | |
| Record name | Pyridine, 2-(1-butylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-Nonyl)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(1-butylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-BUTYLPENTYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

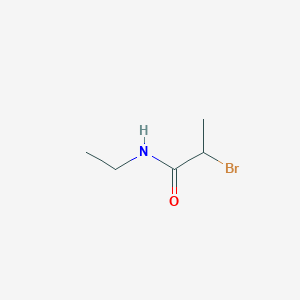
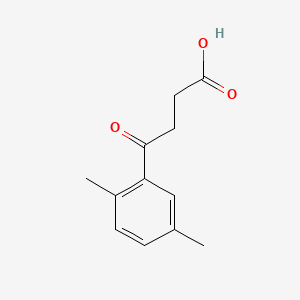
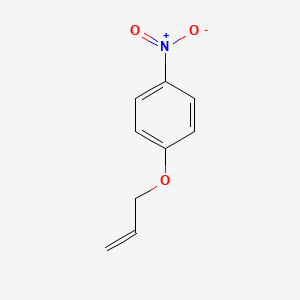
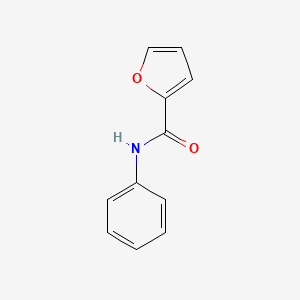
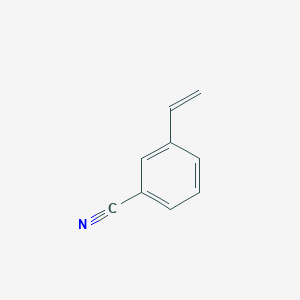
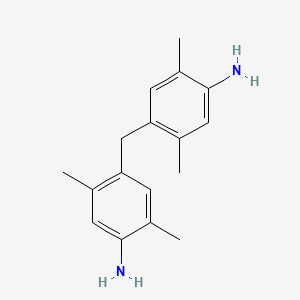
![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)
